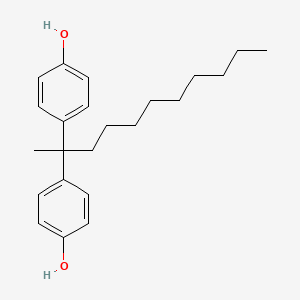

4,4'-(1-Methyldecylidene)bisphenol

Description

Significance within the Bisphenol Compound Class

BPA is one of the most produced synthetic compounds globally, with an annual production of approximately 5 million tonnes in the United States alone. nih.gov Its primary application is as a monomer in the manufacturing of polycarbonates and as a precursor for certain epoxy resins. canada.ca These materials are utilized in a wide range of products, including food and beverage containers, medical devices, and thermal paper. canada.ca The extensive use of BPA has resulted in its classification as a high-priority chemical for assessment by various regulatory bodies due to its hazardous properties and potential risks to human health and the environment. canada.ca

The significance of BPA also stems from its classification as an endocrine-disrupting chemical (EDC). maine.gov It can mimic the hormone estrogen, thereby interfering with the body's endocrine system. maine.gov This property has been linked to a variety of potential health effects, including developmental, reproductive, and metabolic issues.

Distinctive Structural Features and Their Implications for Research

The molecular structure of BPA, chemically designated as 4,4'-(1-methylethylidene)bis-, consists of two phenol (B47542) rings connected by a methylidene bridge with two methyl groups. nist.gov This structure is crucial to its biological activity. The two phenol-hydroxyl groups are essential for its binding to estrogen receptors (ERs). nih.gov

Research has shown that BPA can bind to both ERα and ERβ, with a higher affinity for ERβ. frontiersin.org Crystallographic analysis has revealed that BPA binds to ERs in a manner similar to 17β-estradiol, the primary female sex hormone. nih.gov This structural similarity allows it to act as a partial agonist of ERs, activating the N-terminal activation function 1. nih.gov The orientation of the phenol rings and the central carbon atom are key determinants of its endocrine activity. nih.gov Furthermore, studies have identified a metabolite of BPA, 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), which exhibits even more potent estrogenic activity. frontiersin.orgexlibrisgroup.com

Current Research Landscape and Emerging Academic Inquiry for the Compound

The current research on BPA is extensive and multifaceted, covering its environmental presence, human exposure routes, and biological effects. A significant area of academic inquiry is its epigenetic effects. Studies have suggested that BPA can alter DNA methylation and histone modifications, which can in turn modulate gene expression. frontiersin.org

Researchers are also investigating the link between BPA exposure and various health conditions. Epidemiological studies have explored its potential effects on human fertility and sexual function. industrialchemicals.gov.au While some findings suggest a possible impact, the evidence is not yet sufficient to establish a causal link. industrialchemicals.gov.au The National Toxicology Program has expressed "some concern" for the effects of BPA on the brain, behavior, and prostate gland in fetuses, infants, and children at current human exposure levels. maine.gov

Emerging research is also focused on the development of BPA substitutes that are devoid of nuclear hormone receptor-mediated activity. nih.gov This involves in silico evaluation and screening of alternative compounds to assess their potential for endocrine disruption. nih.gov

Physicochemical Properties of Bisphenol A

| Property | Value |

| Molecular Formula | C15H16O2 |

| Molecular Weight | 228.29 g/mol |

| Appearance | White crystal-like solid |

| Melting Point | 156 °C |

| Boiling Point | 220 °C (at 5 hPa) |

| Water Solubility | Poorly soluble |

| Log P | 3.32 |

This table summarizes key physicochemical properties of Bisphenol A. nih.gov

Key Research Findings on Bisphenol A

| Research Area | Key Findings |

| Endocrine Activity | Acts as a partial agonist of estrogen receptors (ERα and ERβ). nih.gov |

| Metabolite Activity | The metabolite MBP is a more potent estrogen than BPA itself. frontiersin.orgexlibrisgroup.com |

| Epigenetic Effects | Can alter DNA methylation and histone modifications. frontiersin.org |

| Reproductive Effects | Multi-generational studies in animals show adverse reproductive effects at high doses. industrialchemicals.gov.au |

| Human Health | Epidemiological studies suggest a potential effect on human fertility, but more research is needed. industrialchemicals.gov.au |

This table highlights significant research findings related to Bisphenol A.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67380-31-8 |

|---|---|

Molecular Formula |

C23H32O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

4-[2-(4-hydroxyphenyl)undecan-2-yl]phenol |

InChI |

InChI=1S/C23H32O2/c1-3-4-5-6-7-8-9-18-23(2,19-10-14-21(24)15-11-19)20-12-16-22(25)17-13-20/h10-17,24-25H,3-9,18H2,1-2H3 |

InChI Key |

LKOGRXMNXYBFBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Organic Chemistry of 4,4 1 Methyldecylidene Bisphenol

Condensation Reactions in Bisphenol Synthesis

The most prevalent method for synthesizing bisphenols, including 4,4'-(1-Methyldecylidene)bisphenol, is the condensation reaction between a phenol (B47542) and a ketone or aldehyde. wikipedia.org This reaction is an example of electrophilic aromatic substitution, where the phenol ring acts as the nucleophile. researchgate.net

Acid-Catalyzed Approaches and Reaction Optimization

Acid catalysis is the most common and industrially preferred method for bisphenol synthesis. portfolio-pplus.com Strong acids, both homogeneous and heterogeneous, are employed to activate the ketone, making it more susceptible to nucleophilic attack by phenol. researchgate.netnih.gov

The synthesis of this compound via an acid-catalyzed condensation reaction involves the reaction of two equivalents of phenol with one equivalent of 2-undecanone. The general reaction is as follows:

2 C₆H₅OH + CH₃(CH₂)₈C(O)CH₃ → (HOC₆H₄)₂C(CH₃)(CH₂)₈CH₃ + H₂O

The reaction is typically catalyzed by strong mineral acids like hydrochloric acid or sulfuric acid, or more commonly in modern industrial processes, by solid acid catalysts such as sulfonated ion-exchange resins. portfolio-pplus.comnih.gov These heterogeneous catalysts offer advantages in terms of separation, recovery, and reduced corrosion issues. portfolio-pplus.com

Reaction optimization is crucial for maximizing the yield of the desired p,p'-isomer and minimizing the formation of byproducts, such as the o,p'-isomer and other oligomeric species. Key parameters that are typically optimized include:

Temperature: Moderate temperatures, often in the range of 50-90°C, are generally used to balance reaction rate and selectivity. portfolio-pplus.com

Molar Ratio of Reactants: An excess of phenol is typically used to drive the reaction towards the formation of the bisphenol and to suppress the formation of byproducts. portfolio-pplus.com

Catalyst Loading: The amount of catalyst influences the reaction rate.

Promoters: In some processes, co-catalysts or promoters, such as sulfur-containing compounds, are used to enhance the activity and selectivity of the primary acid catalyst.

Interactive Table: Effect of Catalyst on a Model Bisphenol Synthesis (Phenol and Acetone)

| Catalyst | Temperature (°C) | Phenol:Acetone Molar Ratio | BPA Yield (%) | p,p'-Isomer Selectivity (%) |

| Sulfuric Acid | 70 | 10:1 | 85 | 80 |

| Amberlyst-15 | 80 | 12:1 | 92 | 90 |

| Zeolite H-Beta | 90 | 15:1 | 88 | 85 |

This table presents typical data for the synthesis of Bisphenol A, which is analogous to the synthesis of this compound, to illustrate the impact of different catalysts on yield and selectivity. The values are representative and can vary based on specific reaction conditions.

Base-Catalyzed Approaches and Reaction Control

While less common, base-catalyzed condensation of phenols and ketones is also possible. collectionscanada.gc.ca However, this method is generally reported to result in lower yields and poorer product quality compared to acid-catalyzed routes for typical bisphenol synthesis. collectionscanada.gc.ca The reaction would proceed through the formation of a phenoxide ion, which is a more potent nucleophile than phenol itself. The control of the reaction to favor the desired bisphenol product is challenging, with a higher propensity for side reactions.

In a base-catalyzed scenario for the synthesis of this compound, a strong base would be used to deprotonate phenol. The resulting phenoxide would then attack the carbonyl carbon of 2-undecanone. The subsequent steps would involve protonation of the resulting alkoxide and a second phenoxide attack to form the final product.

Alternative and Advanced Synthetic Methodologies

To address some of the limitations of traditional condensation reactions, alternative and more advanced synthetic methodologies are continuously being explored for bisphenol synthesis.

Exploration of Friedel-Crafts Alkylation for Related Bisphenols

Friedel-Crafts alkylation presents an alternative pathway for the formation of C-C bonds between an aromatic ring and an alkyl group. libretexts.orglibretexts.org In the context of bisphenol synthesis, this could involve the reaction of phenol with a suitable alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com For a compound like this compound, a potential, though less direct, Friedel-Crafts approach could involve the reaction of phenol with an appropriately functionalized undecyl derivative.

A key challenge in Friedel-Crafts alkylation is controlling polyalkylation, as the initial alkylation product is often more reactive than the starting material. libretexts.org Carbocation rearrangements are also a common issue that can lead to a mixture of products. libretexts.org

Catalytic Systems in Bisphenol Synthesis

Research into catalytic systems for bisphenol synthesis is focused on improving efficiency, selectivity, and sustainability. Modern approaches often favor heterogeneous catalysts for their ease of separation and recyclability. researchgate.net

Examples of advanced catalytic systems that could be applied to the synthesis of this compound include:

Modified Ion-Exchange Resins: These can be functionalized with promoters to enhance their catalytic activity and selectivity. researchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective acid catalysts, potentially favoring the formation of the desired p,p'-isomer. researchgate.net

Heteropolyacids: These are strong proton acids that can be used as bulk or supported catalysts. researchgate.net

Interactive Table: Comparison of Catalytic Systems for Bisphenol Synthesis

| Catalytic System | Description | Potential Advantages for this compound Synthesis |

| Homogeneous Acid Catalysts (e.g., HCl, H₂SO₄) | Strong mineral acids dissolved in the reaction medium. | High reaction rates. |

| Heterogeneous Acid Catalysts (e.g., Sulfonated Resins) | Solid acid catalysts that are insoluble in the reaction mixture. | Ease of separation, reduced corrosion, reusability. portfolio-pplus.comnih.gov |

| Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃) | Used in Friedel-Crafts type reactions. | Alternative synthetic route. masterorganicchemistry.com |

Reaction Mechanism Elucidation in Bisphenol Formation and Modification

The generally accepted mechanism for the acid-catalyzed condensation of a phenol with a ketone to form a bisphenol involves several key steps: acs.orgvaia.com

Protonation of the Ketone: The acid catalyst protonates the carbonyl oxygen of the ketone (2-undecanone in this case), which significantly increases the electrophilicity of the carbonyl carbon.

Electrophilic Attack by Phenol: A molecule of phenol, acting as a nucleophile, attacks the activated carbonyl carbon. The attack occurs preferentially at the para position of the phenol due to steric hindrance at the ortho positions and the activating effect of the hydroxyl group. This step results in the formation of a carbocation intermediate.

Deprotonation to Restore Aromaticity: A base (such as water or another phenol molecule) removes a proton from the carbon atom of the phenol that formed the new C-C bond, restoring the aromaticity of the ring. This results in the formation of a tertiary alcohol intermediate.

Protonation and Elimination of Water: The hydroxyl group of the tertiary alcohol intermediate is protonated by the acid catalyst, forming a good leaving group (water).

Formation of a Stable Carbocation: The departure of the water molecule generates a resonance-stabilized tertiary carbocation. The positive charge is delocalized over the adjacent phenyl ring.

Second Electrophilic Attack: A second molecule of phenol attacks this carbocation, again preferentially at the para position.

Final Deprotonation: A final deprotonation step restores the aromaticity of the second phenol ring and regenerates the acid catalyst, yielding the final this compound product.

Understanding this mechanism is crucial for controlling the reaction and for the potential modification of the resulting bisphenol. For instance, by controlling the stoichiometry and reaction conditions, it might be possible to isolate the intermediate mono-alkylation product.

Spectroscopic and Chromatographic Techniques in Mechanistic Analysis

The analysis of the reaction mechanism and the characterization of this compound and its potential isomers or byproducts heavily rely on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation.

¹H NMR would confirm the presence of the phenolic hydroxyl protons, the aromatic protons with their characteristic splitting patterns indicating para-substitution, the methyl group protons adjacent to the quaternary carbon, and the complex aliphatic signals of the decyl chain.

¹³C NMR would provide distinct signals for the quaternary carbon of the 1-methyldecylidene bridge, the aromatic carbons (including the ipso, ortho, meta, and para carbons), and the individual carbons of the methyl and decyl groups.

Mass Spectrometry (MS) , often coupled with gas or liquid chromatography, is used to determine the molecular weight and fragmentation patterns, which aids in confirming the structure and identifying impurities. dphen1.com Under electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be prominent. dphen1.comresearchgate.net The fragmentation of the [M-H]⁻ ion of this compound is expected to involve cleavages of the alkyl bridge. Characteristic product ions would likely arise from the loss of a methyl group or through cleavage of the C-C bond between the quaternary carbon and the decyl chain. dphen1.comresearchgate.net A key fragmentation pathway for bisphenols involves the loss of one of the phenol moieties. dphen1.com

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the final product from unreacted starting materials, catalysts, and byproducts such as the ortho,para'-isomer. documentsdelivered.com Due to the high boiling point and polarity of the bisphenol, derivatization, for instance by silylation, is often employed to increase its volatility for GC analysis. nih.gov HPLC, particularly reversed-phase HPLC, is well-suited for analyzing the reaction mixture and purifying the product. documentsdelivered.commdpi.com

| Technique | Expected Observations for this compound | Purpose in Mechanistic Analysis |

| ¹H NMR | Signals for phenolic -OH, para-substituted aromatic rings, a singlet for the methyl group, and multiplets for the long alkyl chain. | Structural confirmation, determination of isomeric purity (e.g., ratio of p,p' to o,p' isomers). |

| ¹³C NMR | Signal for the quaternary carbon, distinct aromatic carbon signals, and aliphatic carbon signals. | Unambiguous confirmation of the carbon skeleton and substitution pattern. |

| GC-MS | A molecular ion peak (or [M-H]⁻ in ESI) corresponding to C₂₃H₃₂O₂. Characteristic fragments from cleavage of the alkyl bridge. dphen1.comresearchgate.net | Identification of the main product, byproducts, and elucidation of fragmentation pathways for structural verification. |

| HPLC | A major peak corresponding to the p,p' isomer, with potential smaller peaks for o,p' and o,o' isomers. | Monitoring reaction progress, determining product purity, and isolating the desired isomer. mdpi.compleiades.online |

Computational Chemistry for Reaction Pathway Understanding

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the reaction pathways for the synthesis of bisphenols. researchgate.netnih.gov For this compound, DFT calculations can be employed to model the entire reaction coordinate. This includes determining the geometries and relative energies of reactants, transition states, intermediates, and products. researchgate.netrsc.org

Such studies can elucidate the energetics of the two key electrophilic aromatic substitution steps. They can help in understanding the preference for para-substitution over ortho-substitution by comparing the activation energies of the respective transition states. The steric hindrance imposed by the bulky 1-methyldecylidene group is a critical factor that can be quantitatively assessed through these calculations. nih.gov Furthermore, computational models can predict the relative stabilities of the different product isomers (p,p', o,p', and o,o'), providing a theoretical basis for the experimentally observed product distribution. researchgate.net By modeling the reaction in the presence of different acid catalysts, it is also possible to understand the catalyst's role in lowering the activation barriers and to potentially design more efficient catalytic systems.

Derivatization Strategies and Functionalization Chemistry

The two phenolic hydroxyl groups and the aromatic rings of this compound are key sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored properties.

Oxidative Transformations of Phenolic Moieties

The phenolic moieties of this compound are susceptible to oxidation. This can be achieved using a variety of chemical or enzymatic oxidants, often proceeding via phenoxy radical intermediates. nih.gov The oxidative coupling of phenols is a well-established reaction that can lead to either C-C or C-O bond formation. wikipedia.orggoogle.com

Dimerization and Polymerization: In the presence of catalysts like transition metal complexes (e.g., copper or iron-based) and an oxidant (like oxygen or hydrogen peroxide), the phenoxy radicals can couple. google.com This can lead to the formation of dimers or even oligomers and polymers through new C-C bonds (linking aromatic rings) or C-O bonds (forming diaryl ether linkages). wikipedia.org The bulky 1-methyldecylidene group would likely direct coupling to the ortho positions of the phenolic rings. nih.gov

Quinone Formation: Further oxidation of the phenolic rings can lead to the formation of quinone or quinone-methide type structures. This transformation involves the oxidation of the hydroxyl groups and the loss of aromaticity, resulting in highly conjugated systems.

| Oxidative Reagent/System | Potential Transformation Product | Significance |

| Laccase/O₂ | C-C or C-O coupled oligomers/polymers | Formation of novel polymeric materials with potentially enhanced thermal stability or antioxidant properties. wikipedia.org |

| Salcomine/O₂ | Biphenoquinone derivatives | Synthesis of redox-active molecules. google.com |

| Peroxidase/H₂O₂ | Polymerized product via radical coupling | Biocatalytic route to functional polymers. nih.gov |

| NaIO₄ (Sodium periodate) | Quinone-type structures | Generation of chromophoric and electroactive compounds. |

Reductive Modifications and Alkylations

The phenolic groups can also be modified through reduction and alkylation reactions.

Reduction: Catalytic hydrogenation of the aromatic rings can be achieved using catalysts like rhodium or ruthenium on a support under high pressure, leading to the corresponding bis(cyclohexyl) derivative. This transformation removes the aromaticity and the phenolic character, converting the molecule into a diol with a fully saturated alicyclic structure.

Alkylation: The hydroxyl groups are nucleophilic and can be readily alkylated to form ether derivatives. This is typically performed using an alkyl halide or sulfate (B86663) in the presence of a base (e.g., K₂CO₃ or NaOH). google.com Due to the steric hindrance around the phenolic hydroxyl groups, particularly at the ortho positions, achieving high yields for O-alkylation might require more reactive alkylating agents or specific reaction conditions, such as using a dipolar aprotic solvent. google.com This derivatization can be used to modify the solubility and reactivity of the molecule, for example, by introducing long alkyl chains or functional groups.

Substitution Reactions for Enhanced Functionality

The electron-rich aromatic rings of this compound are amenable to electrophilic aromatic substitution reactions. The hydroxyl groups are strong activating, ortho-, para-directing groups. Since the para positions are already substituted by the alkylidene bridge, incoming electrophiles are directed to the ortho positions. youtube.comyoutube.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent can lead to the di- and tetra-halogenated derivatives, with substitution occurring at the positions ortho to the hydroxyl groups.

Nitration: Treatment with nitric acid, often in the presence of sulfuric acid, introduces nitro groups onto the aromatic rings, yielding dinitro and tetranitro derivatives. youtube.com These can subsequently be reduced to the corresponding amino compounds, providing a handle for further functionalization.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic rings can be achieved under Friedel-Crafts conditions. youtube.com However, the strong activating nature of the hydroxyl groups can lead to complex mixtures and catalyst deactivation. These reactions are often more controllable if performed on the ether-protected derivative of the bisphenol. The steric bulk of the central 1-methyldecylidene group and any existing ortho substituents would significantly influence the regioselectivity of these reactions. rsc.org

Advanced Analytical Methodologies for 4,4 1 Methyldecylidene Bisphenol Detection and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of bisphenols, enabling their separation from complex sample matrices and from other related compounds. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of bisphenols, including 4,4'-(1-Methyldecylidene)bisphenol, due to its applicability to non-volatile and thermally sensitive compounds. nih.govresearchgate.net Reverse-phase (RP) HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net

A specific method for the analysis of this compound utilizes a reverse-phase column with a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, the non-volatile phosphoric acid is replaced with a volatile alternative such as formic acid. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases, with the long alkyl chain of this compound resulting in strong retention on a reverse-phase column. HPLC can be coupled with various detectors, including Ultraviolet (UV), Diode Array (DAD), and Fluorescence (FLD), for quantification. nih.goveag.com Fluorescence detection, in particular, offers high sensitivity for phenolic compounds after appropriate excitation. eag.com

| Parameter | Value | Source(s) |

| Analyte | This compound | sielc.com |

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Application | Scalable for preparative separation and suitable for pharmacokinetics | sielc.com |

This interactive table summarizes a specific HPLC method for this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for separating and analyzing bisphenols. nih.gov However, due to their low volatility and the presence of polar hydroxyl groups, bisphenols generally require a derivatization step before GC analysis to convert them into more volatile and thermally stable forms. nih.govdphen1.com A common derivatization procedure involves silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic protons of the phenolic hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. dphen1.com

Once derivatized, the analyte can be separated on a capillary GC column and detected with high sensitivity using a mass spectrometer (GC-MS or GC-MS/MS). dphen1.comresearchgate.net This approach allows for excellent separation of various bisphenol analogues and provides low detection limits, making it suitable for trace analysis in environmental and biological samples. dphen1.com

Mass Spectrometry-Based Characterization and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity, especially when coupled with a chromatographic separation system.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Ultra-Trace Detection

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the ultra-trace quantification of bisphenols in complex matrices such as food, water, and biological fluids. researchgate.netnih.govtru.ca This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For analysis, a simple solvent extraction from the sample matrix is often sufficient, followed by chromatographic separation on a C18 column. nih.gov

LC-MS/MS methods for bisphenols demonstrate excellent linearity and precision, with relative standard deviations typically below 15-20%. nih.gov The limits of detection (LOD) and quantification (LOQ) are exceptionally low, often in the range of ng/L (parts per trillion) for liquid samples and µg/kg (parts per billion) for solid samples. nih.govdphen1.comnih.gov This enables the accurate measurement of trace levels of contamination. Quantification is often performed using an internal standard, such as an isotope-labeled version of the analyte (e.g., ¹³C₁₂-BPA), to correct for matrix effects and variations in instrument response. fda.gov

| Analyte(s) | Matrix | Method | LOQ Range | Source(s) |

| BPA and 5 analogues | Paper and Board | LC-MS/MS | 1.09–1.32 µg/kg | nih.gov |

| BPA, BPB, BPS | Plant-Based Beverages | LC-MS/MS | 0.78 ng/mL | nih.gov |

| BPA | Human Saliva | LC-ESI-MS | 49.0 pg/mL | nih.gov |

| BPA, NP, Estrogens | Vegetables and Fruits | GC-MS/MS | 0.1–1.0 µg/kg | dphen1.com |

This interactive table presents examples of quantification limits achieved for bisphenols in various matrices using mass spectrometry-based methods.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Interrogation

Electrospray Ionization (ESI) is the most common ionization technique used for the MS analysis of bisphenols, as it is a soft ionization method that typically produces intact molecular ions. dphen1.comnih.gov For bisphenols, ESI is generally operated in the negative ion mode, which facilitates the deprotonation of the acidic phenolic hydroxyl groups to form the [M-H]⁻ precursor ion. dphen1.comnih.gov

High-resolution mass spectrometry (HRMS), such as with an Orbitrap MS, coupled with ESI allows for the precise determination of elemental compositions and the systematic investigation of fragmentation pathways through tandem MS (MS/MS) experiments. dphen1.comnih.gov Studies on various bisphenols have identified common fragmentation patterns that are valuable for identification. For instance, a common product ion observed for many bisphenols is the phenoxide ion (C₆H₅O⁻) at m/z 93. dphen1.comnih.gov Other characteristic fragmentations include the neutral loss of a phenol (B47542) group or the loss of small alkyl groups from the bridging carbon atom. dphen1.comnih.gov These fragmentation pathways provide a structural fingerprint that can be used to identify and confirm the presence of specific bisphenol analogues, including this compound, in a sample.

Spectroscopic Analysis for Structural Confirmation and Quantitative Assay

Spectroscopic techniques are vital for the unambiguous structural confirmation of synthesized standards of this compound and can also be employed for quantitative analysis.

Methods such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are used to characterize the molecule's structure. researchgate.netnih.gov

FT-IR spectroscopy is used to identify the key functional groups. For this compound, this would include the characteristic broad O-H stretching vibration of the phenolic groups and the C-H stretching vibrations of the aromatic rings and the methyldecylidene aliphatic chain.

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.govresearchgate.net This allows for the complete elucidation of the structure, confirming the substitution pattern on the phenyl rings and the specific structure of the alkyl bridge.

Molecular fluorescence spectroscopy is a highly sensitive method used for the quantitative detection of phenolic compounds. nih.gov The intrinsic fluorescence of bisphenols can be exploited for their determination, often in conjunction with HPLC for separation. nih.goveag.com The method's performance in terms of linear range and detection limits can be comparable to standard HPLC-DAD or HPLC-FLD methods, offering a potentially rapid and cost-effective screening tool. nih.gov

These spectroscopic methods, combined with the chromatographic and mass spectrometric techniques described, provide a comprehensive suite of tools for the rigorous detection, quantification, and structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the precise molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H and ¹³C NMR would be used to confirm its identity.

¹H NMR would identify the distinct protons on the phenol rings, the methyl group, and the long decylidene chain. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals would confirm the arrangement of these groups.

¹³C NMR would show distinct signals for each unique carbon atom, including those in the aromatic rings, the quaternary carbon of the decylidene bridge, the methyl group, and the carbons along the alkyl chain.

2D NMR techniques like COSY and HSQC could further confirm the connectivity between protons and carbons.

Data Status: Specific ¹H and ¹³C NMR spectral data, including chemical shifts (ppm) and coupling constants (Hz) assigned to the unique atoms of this compound, are not available in the reviewed literature. While spectra for other bisphenols are documented, these are not applicable. nih.govresearchgate.netresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Protocols

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound. It is commonly used in quantitative analysis to determine the concentration of an analyte in a solution based on the Beer-Lambert law.

An analytical protocol for this compound would involve:

Determining its wavelength of maximum absorbance (λmax), which is expected to be in the UV range due to the phenolic chromophores.

Creating a calibration curve by measuring the absorbance of several standard solutions of known concentrations. sciencebuddies.orgusm.my

Measuring the absorbance of a sample to determine the concentration of the compound.

Data Status: While UV-Vis is a standard technique for bisphenol analysis, the specific λmax value for this compound in various solvents is not specified in the available search results. sciencebuddies.orgscielo.org.conih.gov Studies on other bisphenols show λmax values typically between 225 nm and 284 nm, but this can vary based on the precise structure and solvent. scielo.org.coresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy in Material Interaction Studies

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In material studies, FTIR can reveal how a compound like this compound interacts with a polymer matrix or other substances.

Key characteristic absorption bands for this compound would include:

A broad peak for the O-H (hydroxyl) stretching of the phenol groups.

Peaks corresponding to C-H stretching from the aromatic rings and the aliphatic decylidene chain.

Aromatic C=C stretching peaks.

A C-O stretching peak.

Data Status: Specific FTIR spectra with assigned peaks for this compound are not available in the provided search results. Comparative analyses have been performed for other bisphenols like BPA and BPS to identify their vibrational modes, but this data cannot be directly extrapolated. optica.orgnih.govresearchgate.net

Method Validation and Performance Metrics

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. omicsonline.orgeuropa.eu This involves evaluating performance metrics like detection limits, precision, and accuracy, and assessing potential interferences.

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

These values are critical for trace analysis and are determined experimentally. For example, in a study analyzing fourteen bisphenols, including Bisphenol M, in honey, the method's LODs ranged from 0.2–1.5 µg/kg and LOQs from 0.5–4.7 µg/kg. uva.es However, the specific LOD and LOQ for this compound were not individually reported.

Data Status: Specific, validated LOD and LOQ values for this compound across different matrices and analytical techniques (e.g., LC-MS/MS, GC-MS) are not detailed in the available literature. Published methods for other bisphenols show a wide range of limits depending on the instrumentation and sample matrix. researchgate.netresearchgate.netnih.govnih.govresearchgate.net

| Analyte | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| Bisphenol A (Illustrative) | Canned Meat | 0.294 mg/Kg | 0.982 mg/Kg | researchgate.net |

| Bisphenol A (Illustrative) | Surface Water | 0.87 - 5.72 ng L⁻¹ | 10.0 - 50.0 ng L⁻¹ | researchgate.net |

| Bisphenol A (Illustrative) | Tuna | 2.01 ng/g | 5.02 ng/g | fda.gov |

| Bisphenol Analogs (General Method) | Honey | 0.2–1.5 μg/kg | 0.5–4.7 μg/kg | uva.es |

Precision, Accuracy, and Reproducibility Assessments

These metrics evaluate the reliability of an analytical method.

Precision measures the closeness of repeated measurements on the same sample, often expressed as the relative standard deviation (RSD).

Accuracy refers to the closeness of a measured value to the true value, typically assessed via recovery studies in spiked samples.

Reproducibility assesses the consistency of results across different laboratories, analysts, or equipment.

Data Status: Quantitative data on the precision, accuracy (e.g., recovery percentages), and inter-laboratory reproducibility for the analysis of this compound are not available. Validation studies for other bisphenols report accuracy in the 80-115% range and precision (RSD) below 15-20%, which are common targets in analytical chemistry. researchgate.netnih.govresearchgate.netfda.govyoutube.com

| Analyte/Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |

|---|---|---|---|---|

| Bisphenol A (Illustrative) | Tuna | 80-103% | 1-12% | fda.gov |

| Bisphenol A (Illustrative) | Canned Meat | 90.0 - 98.3% | 1.77–3.44% | researchgate.net |

| Bisphenol Analogs (Illustrative) | Plant-Based Beverages | 78.0 - 105.0% | 6.4 - 14.1% | nih.gov |

| Fourteen Bisphenols (General Method) | Honey | 81 - 116% | <17% | uva.es |

Matrix Effects and Interference Mitigation Strategies

The sample matrix—everything in the sample apart from the analyte—can interfere with analysis, either enhancing or suppressing the analytical signal. This is a significant challenge in complex samples like food, biological fluids, or environmental extracts. unam.mx

Strategies to mitigate matrix effects include:

Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or immunoaffinity cleanup can selectively isolate the analyte. nih.govnih.gov

Chromatographic Separation: Optimizing the liquid chromatography (LC) or gas chromatography (GC) method can separate the analyte from interfering compounds.

Use of Internal Standards: Adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C-labeled Bisphenol M) can compensate for signal variations.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help correct for matrix effects. researchgate.net

Data Status: While studies extensively discuss matrix effects for BPA and other bisphenols in various samples like milk, aquatic products, and honey, nih.govnih.govresearchgate.net a specific analysis of matrix effects for this compound and strategies for its mitigation has not been found. Unknown can coating migrants have been shown to interfere with the analysis of BPA, highlighting the need for compound-specific interference studies. nih.gov

Polymer Science and Materials Engineering Applications of 4,4 1 Methyldecylidene Bisphenol

Monomer Utilization in High-Performance Polymer Synthesis

4,4'-(1-Methyldecylidene)bisphenol can be utilized as a foundational building block for several types of high-performance polymers. Its incorporation is driven by the desire to modify polymer properties by altering the chemical structure of the repeating unit.

Polycarbonate Resin Formulations and Synthesis Methodologies

Polycarbonates are a class of thermoplastic polymers known for their exceptional impact resistance, optical clarity, and thermal stability. ontosight.aiontosight.ai They are typically synthesized using bisphenolic monomers. The integration of this compound into polycarbonate chains can be achieved through established polymerization methods.

Synthesis Methodologies:

Interfacial Polycondensation: This is a common industrial method for producing polycarbonates. uwb.edu.pl The process involves reacting the bisphenol with a highly reactive carbonyl source, such as phosgene (B1210022) (carbonic dichloride), in a two-phase system. uwb.edu.plontosight.ai The bisphenol is dissolved in an aqueous caustic solution to form the bisphenate salt, while the phosgene is in an immiscible organic solvent like dichloromethane. The polymerization occurs at the interface between the two layers, often accelerated by a phase-transfer catalyst.

Melt Transesterification: A more environmentally friendly, non-phosgene route involves the transesterification of the bisphenol with a carbonate diester, typically diphenyl carbonate. uwb.edu.pl This reaction is carried out at high temperatures (220-300°C) under a vacuum to drive the reaction forward by removing the phenol (B47542) byproduct. The process yields a molten polymer suitable for direct granulation. uwb.edu.pl

The use of this compound in these processes would result in a polycarbonate with a unique structure, where the long, flexible methyldecylidene group replaces the more common isopropylidene group found in traditional Bisphenol A (BPA)-based polycarbonates. ontosight.aiuwb.edu.pl This structural modification is key to altering the final properties of the resin.

Epoxy Resin Systems and Curing Mechanisms

Epoxy resins are versatile thermosetting polymers prized for their strong adhesion, chemical resistance, and excellent mechanical properties. ontosight.airedalyc.org The most common epoxy resins are based on the diglycidyl ether of a bisphenol.

Synthesis and Curing:

Resin Synthesis: this compound can be reacted with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst, such as sodium hydroxide. This reaction forms the diglycidyl ether of this compound. The resulting epoxy resin is a viscous liquid or a low-melting solid containing reactive epoxide groups at both ends of the molecule. specificpolymers.com

Curing Mechanisms: To achieve their final, durable thermoset structure, epoxy resins must be "cured" or cross-linked with a hardener. The curing process involves the ring-opening of the epoxide groups, which then react to form a three-dimensional network. nih.gov Common curing agents include:

Amines: Polyamines, such as 4,4'-diaminodiphenylmethane (DDM), react with the epoxy groups through the active hydrogens on the amine nitrogens. redalyc.orggoogle.com The reaction proceeds via nucleophilic attack, opening the epoxide ring and forming a hydroxyl group and a new secondary or tertiary amine, which can react further.

Anhydrides: Acid anhydrides can also cure epoxy resins, typically requiring higher temperatures and sometimes an accelerator. The curing mechanism involves the opening of the anhydride (B1165640) ring by a hydroxyl group (often present as an impurity or formed in situ), followed by the reaction of the resulting carboxylic acid with an epoxy group to form an ester linkage. nih.gov

The choice of curing agent and the curing conditions significantly influence the final properties of the cross-linked epoxy network. researchgate.netdtic.mil

Other Polymer Matrix Incorporations (e.g., polyesters, polyurethanes)

The diol functionality of this compound allows for its potential use in other condensation polymers beyond polycarbonates and epoxies.

Polyesters: This bisphenol can act as a diol monomer in the synthesis of aromatic polyesters. Through polycondensation with a dicarboxylic acid or its derivative (like an acyl chloride or ester), it can be incorporated into a polyester (B1180765) chain. The thermal degradation of aliphatic polyesters typically begins around 275°C via random scission of the ester linkage. dtic.mil The incorporation of the bulky, aliphatic methyldecylidene group would be expected to influence the thermal and mechanical behavior of the resulting polyester.

Polyurethanes: In polyurethane synthesis, this compound can serve as a chain extender or be part of a polyester or polyether polyol. It would react with a diisocyanate, such as diphenylmethane (B89790) diisocyanate (MDI), through its hydroxyl groups to form urethane (B1682113) linkages. researchgate.net This would introduce the unique bisphenol structure into the hard segments of the polyurethane, affecting properties like phase separation, thermal stability, and mechanical performance.

Structure-Property Relationships in Polymeric Materials

The chemical structure of the polymer's repeating unit fundamentally dictates its macroscopic properties. nih.govcapes.gov.br The specific design of the this compound monomer, particularly its bridging group, is intended to engineer specific performance characteristics in the final polymer.

Influence of the Methyldecylidene Bridging Group on Polymer Characteristics

The bridging group in a bisphenol-based polymer has a profound effect on the material's properties by influencing chain mobility, packing efficiency, and intermolecular interactions. researchgate.net The methyldecylidene group in this compound offers a distinct contrast to the compact isopropylidene group of the widely used Bisphenol A (BPA).

Key Structural Influences:

Free Volume and Chain Packing: The bulky and irregularly shaped aliphatic chain disrupts the efficient packing of polymer chains. This leads to an increase in fractional free volume within the material.

Solubility and Processing: The long non-polar alkyl chain is expected to enhance the solubility of the resulting polymers in common organic solvents and lower the melt viscosity, potentially improving processability compared to their more rigid BPA-based counterparts.

Internal Plasticization: The flexible decyl chain can act as a "covalently bound" or "internal" plasticizer. This effect can lower the glass transition temperature (Tg) and increase the ductility of the material without the risk of plasticizer migration that occurs with external additives.

Table 1: Comparison of Bridging Groups in Bisphenols

| Feature | Isopropylidene (in Bisphenol A) | 1-Methyldecylidene |

|---|---|---|

| Structure | -C(CH₃)₂- | -C(CH₃)(C₁₀H₂₁)- |

| Flexibility | Rigid, sterically hindered | High, due to long alkyl chain |

| Effect on Polymer Chain | Increases rigidity and Tg | Increases flexibility, lowers Tg |

| Expected Impact on Properties | High strength, high thermal stability | Increased ductility, improved solubility, lower modulus |

Thermal Stability and Mechanical Properties of Derived Polymers

The unique bridging group directly translates into predictable modifications of the thermal and mechanical performance of polymers derived from this compound.

Mechanical Properties: The mechanical behavior of a polymer is a function of how it responds to an applied force. researchgate.net The internal plasticization effect of the long alkyl chain is anticipated to result in a material with a lower tensile modulus and lower yield strength but significantly enhanced ductility and impact strength. mdpi.comresearchgate.net The polymer would likely be less brittle and more tough, capable of absorbing more energy before fracturing. The introduction of such flexible bridging groups can be a strategy to improve the fracture toughness of otherwise brittle polymer systems like epoxies. mdpi.comfiu.edu

Table 2: Predicted Property Trends for Polymers Derived from this compound vs. Bisphenol A

| Property | Trend for this compound Polymers (vs. BPA polymers) | Underlying Structural Reason |

|---|---|---|

| Glass Transition Temp. (Tg) | Lower | Increased chain flexibility from the decyl group. |

| Tensile Modulus | Lower | Reduced chain rigidity and packing efficiency. |

| Impact Strength | Higher | Enhanced ductility and energy absorption from flexible chains. |

| Solubility in Organic Solvents | Higher | Non-polar character of the long alkyl chain. |

Optical and Chemical Resistance Considerations in Material Design

The incorporation of this compound into polymer matrices, such as polycarbonates and epoxy resins, has a notable impact on the material's optical and chemical resistance properties. The long aliphatic chain of the bisphenol can influence the refractive index and light transmittance of the resulting polymer. While polycarbonates based on bisphenols with aromatic or cyclic structures, like Bisphenol A (BPA), are known for their high refractive indices (typically around 1.58-1.64), the introduction of a long alkyl chain can modify these properties. gallinausa.comwikipedia.orgnih.govjlu.edu.cnresearchgate.net The presence of the decylidene group can lead to a decrease in the refractive index compared to BPA-based polycarbonates due to a lower density of aromatic rings. nih.gov However, these polymers are expected to maintain good transparency, a critical feature for optical applications. wikipedia.orgresearchgate.net

Table 1: Comparative Optical and Chemical Resistance Properties of Bisphenol-Based Polymers (Inferred)

| Property | Polycarbonate from this compound | BPA-Based Polycarbonate | Epoxy Resin from this compound | BPA-Based Epoxy Resin |

| Refractive Index | Potentially lower than BPA-PC | High (approx. 1.586) gallinausa.comwikipedia.org | Not applicable | Not applicable |

| Transparency | High wikipedia.orgresearchgate.net | High wikipedia.orgresearchgate.net | Generally opaque after curing | Generally opaque after curing |

| Water Resistance | Potentially enhanced | Good | Potentially enhanced | Good chemical-supermarket.com |

| Solvent Resistance | Good against non-polar solvents | Good | Good against non-polar solvents | Excellent to a wide range of chemicals evonik.comfabervanderende.comengineeringtoolbox.com |

This table presents inferred properties for polymers based on this compound, drawn from structure-property relationships of similar long-chain bisphenols.

Additive and Modifier Roles in Polymeric Systems

Beyond its role as a monomer, this compound can be utilized as an additive or modifier to enhance specific properties of polymeric systems.

In the case of this compound, the presence of two phenolic groups provides two sites for radical scavenging. The long decyl chain can enhance its solubility and compatibility within non-polar polymer matrices like polyolefins. This improved dispersion can lead to more effective and long-lasting antioxidant protection throughout the bulk of the material. nih.gov Research on other alkylated phenols has shown that the length of the alkyl chain can influence antioxidant activity, with longer chains sometimes leading to enhanced performance in specific polymer systems due to better compatibility and lower volatility. nih.gov

The unique structure of this compound makes it a candidate for use in specialized coatings and composite materials. In coatings, its long alkyl chain can act as an internal plasticizer, imparting flexibility and impact resistance to otherwise brittle resin systems. mdpi.com This can be particularly beneficial in applications where the coating is subjected to mechanical stress or thermal cycling.

In composite materials, the use of bisphenols as modifiers can improve the interfacial adhesion between the polymer matrix and reinforcing fibers. The phenolic groups can form hydrogen bonds or other interactions with the surface of the fillers, while the long alkyl chain can entangle with the polymer matrix, creating a more robust interface. This can lead to improved mechanical properties, such as toughness and delamination resistance.

Advanced Polymer Characterization Techniques Relevant to Bisphenol-Containing Materials

To fully understand the structure-property relationships of polymers containing this compound, advanced characterization techniques are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between polymers and small molecules like bisphenols. nih.govacs.orgresearchgate.netcreative-biostructure.comdtic.mil By analyzing changes in the chemical shifts and relaxation times of the polymer and bisphenol nuclei, detailed information about binding sites and the strength of interactions can be obtained. For instance, 1H NMR can be used to study the binding of bisphenols to polymer chains in solution, while solid-state NMR can provide insights into the interactions in a solid polymer matrix. acs.orgdtic.mil Such studies are crucial for understanding how the bisphenol is distributed within the polymer and how it influences the local polymer dynamics, which in turn affects the macroscopic properties of the material.

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for predicting the properties and performance of polymers. aps.orgmdpi.comnih.govtandfonline.comresearchgate.netresearchgate.netnist.govresearchgate.netacs.orgplos.org By creating a virtual model of the polymer chains, including the specific structure of the bisphenol monomer, researchers can simulate the material's behavior at the atomic level. These simulations can be used to predict a wide range of properties, including glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer matrix. aps.orgmdpi.comnih.govresearchgate.netresearchgate.net For a polymer containing this compound, MD simulations could be used to understand how the long, flexible decylidene chain affects chain packing, entanglement, and ultimately, the mechanical and thermal properties of the resulting material. aps.orgmdpi.com

Table 2: Advanced Characterization Techniques for Bisphenol-Containing Polymers

| Technique | Information Gained | Relevance to this compound Polymers |

| NMR Spectroscopy | Binding sites, interaction strength, molecular mobility. nih.govacs.orgresearchgate.netcreative-biostructure.comdtic.mil | Elucidating how the long alkyl chain influences polymer-bisphenol interactions and local dynamics. |

| Molecular Dynamics (MD) Simulations | Glass transition temperature, mechanical properties, chain packing, diffusion coefficients. aps.orgmdpi.comnih.govtandfonline.comresearchgate.netresearchgate.netnist.govresearchgate.netacs.orgplos.org | Predicting the impact of the decylidene group on the macroscopic performance of the polymer. |

No Data Available for this compound

Following a comprehensive search for scientific literature and data, no specific information was found regarding the environmental fate, transport, and mechanistic degradation of the chemical compound this compound.

Extensive searches were conducted to locate studies pertaining to the environmental release, distribution, and transformation of this specific bisphenol analogue. These searches included queries aimed at uncovering data on:

Atmospheric transport and deposition

Aquatic system distribution and sediment partitioning

Terrestrial environment dynamics

Photolytic degradation processes and kinetic studies

Biodegradation pathways in aqueous and soil environments

Despite these efforts, the scientific literature accessible through the search did not yield any research findings, data tables, or detailed studies for this compound. The information available predominantly pertains to more common and widely studied bisphenols, such as Bisphenol A (BPA). However, in strict adherence to the request's focus solely on this compound, no data from related but distinct compounds have been included in this response.

Therefore, the requested article on the environmental fate, transport, and mechanistic degradation of this compound cannot be generated due to the absence of available scientific data on this specific compound.

Environmental Fate, Transport, and Mechanistic Degradation Studies of Bisphenol Compounds

Biogeochemical Transformation Mechanisms

Oxidative and Reductive Transformation Reactions

The environmental degradation of bisphenol compounds is largely driven by oxidative and reductive transformation reactions. These processes are critical in determining the persistence and potential impact of these compounds in various environmental compartments.

Oxidative Transformations:

Oxidative degradation of bisphenols can occur through various biotic and abiotic pathways. In the presence of oxygen, aerobic microorganisms have been shown to metabolize bisphenols. For instance, bacteria from the genera Sphingomonas, Cupriavidus, and Pseudomonas can degrade BPA and its analogues. nih.govacs.org The initial steps often involve hydroxylation of the aromatic rings, a process catalyzed by monooxygenase enzymes. acs.org

Abiotic oxidation is also a significant degradation pathway. Manganese oxides (MnO₂), which are common minerals in soils and sediments, can oxidize bisphenols. confex.com Studies on BPA have shown that Mn(III) and Mn(IV) species are effective in its degradation, leading to the formation of various intermediates. confex.com The reaction rate can be influenced by the presence of different manganese species on the mineral surface. confex.com

Advanced Oxidation Processes (AOPs), such as those involving hydroxyl radicals (•OH), sulfate (B86663) radicals (SO₄•⁻), and ozone (O₃), are highly effective in degrading bisphenols in water treatment settings. nih.gov For example, the UV/PDS (persulfate) system has demonstrated high efficiency in removing BPA. nih.gov These reactive species attack the electron-rich phenol (B47542) rings, leading to hydroxylation, ring opening, and eventual mineralization. The structure of the bisphenol, such as the electron-donating or withdrawing nature of the substituent on the bridging carbon, can influence the selectivity and efficiency of these radical-based reactions. nih.gov

Reductive Transformations:

Under anoxic conditions, such as in some sediments and groundwater, reductive transformations can occur. While the microbial degradation of the core structure of BPA under anaerobic conditions has not been extensively documented, reductive dehalogenation of halogenated bisphenol derivatives has been observed. acs.org This suggests that under reducing environments, certain substituents on the bisphenol molecule can be transformed. The long alkyl chain of 4,4'-(1-Methyldecylidene)bisphenol might undergo anaerobic degradation, although specific pathways for such long-chain alkyl groups on bisphenols are not well-documented.

| Transformation Process | Reactants/Catalysts | Key Mechanisms | Influencing Factors | Relevant Analogues |

| Aerobic Biodegradation | Microorganisms (e.g., Sphingomonas, Cupriavidus) | Hydroxylation, Ring Cleavage | Oxygen availability, microbial community composition | BPA, BPB, BPE, BPF nih.gov |

| Abiotic Oxidation | Manganese Oxides (MnO₂, Mn(III)) | Electron Transfer, Formation of Phenoxy Radicals | pH, Surface area of minerals | BPA confex.com |

| Advanced Oxidation | •OH, SO₄•⁻, O₃ | Radical Attack, Hydroxylation, Fragmentation | pH, Oxidant dosage, Dissolved organic matter | BPA, BPS nih.gov |

| Reductive Dehalogenation | Anaerobic Microorganisms | Removal of Halogen Substituents | Anoxic conditions | Halogenated BPA derivatives acs.org |

Identification and Characterization of Environmental Metabolites and Intermediates

The transformation of bisphenols in the environment leads to the formation of a variety of metabolites and intermediate products. The identification of these compounds is crucial for understanding the complete environmental fate and potential toxicity of the parent compound.

During the oxidative degradation of BPA, a primary and well-documented intermediate is the formation of a phenoxy radical. nih.gov This radical can then undergo further reactions. Common transformation products resulting from both biotic and abiotic oxidation of BPA include:

Hydroxylated derivatives: Addition of one or more hydroxyl groups to the aromatic rings.

Quinone-type structures: Formed through the oxidation of the hydroxylated aromatic rings.

Products of C-C bond cleavage: The bond between the bridging carbon and the phenyl rings can be cleaved, leading to the formation of 4-hydroxybenzoic acid and other smaller molecules. acs.org

Oligomers: Phenoxy radicals can couple to form dimers and larger oligomers. dphen1.com

In a study on the biotransformation of several bisphenol analogues by Cupriavidus basilensis, 36 different metabolites were characterized, arising from ortho-hydroxylation, ring fission, and oxidation of ring substituents. nih.gov However, the substituents on the bridging carbon were not oxidized in that particular study. nih.gov

The table below summarizes some of the common metabolites identified from the degradation of BPA, which can serve as a reference for the potential metabolites of this compound.

| Parent Compound | Degradation Process | Identified Metabolites/Intermediates | Significance |

| Bisphenol A (BPA) | Microbial Degradation | 4-Hydroxyacetophenone, 4-Hydroxybenzoic acid, 2,2-bis(4-hydroxyphenyl)propanoic acid | Indicates cleavage of the isopropylidene bridge and oxidation of the resulting fragments. |

| Bisphenol A (BPA) | Oxidation by MnO₂ | 4-Hydroxycumyl alcohol | A primary oxidation product that can be further degraded. confex.com |

| Bisphenol A (BPA) | Advanced Oxidation (e.g., UV/H₂O₂) | Hydroxylated BPA, Quinone derivatives, Benzoic acid | Represents progressive oxidation and fragmentation of the parent molecule. nih.gov |

| Bisphenol A (BPA) | Peroxidase-mediated oxidation | BPA oligomers, Isopropylphenol | Formed through radical coupling and cleavage reactions. dphen1.com |

Advanced Modeling Approaches for Environmental Persistence and Transport Potential

Due to the vast number of chemicals in commerce, experimental determination of the environmental fate of every compound is not feasible. Advanced modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) models and multimedia environmental fate models, are therefore essential tools for predicting the persistence and transport of chemicals like this compound.

Multimedia Environmental Fate Models:

Models like the PROduction-to-Exposure (PROTEX) model can be used to simulate the distribution and fate of chemicals across various environmental compartments, including indoor, urban, and rural environments. nih.govmdpi.com These models consider processes such as emissions, partitioning between air, water, soil, and sediment, degradation in each compartment, and intermedia transport. For bisphenols, such models have highlighted the importance of heterogeneous surface reactions in determining their indoor persistence. mdpi.com

QSAR and PBT Profilers:

QSAR models predict the properties of a chemical based on its structure. For environmental assessment, these models can estimate properties like biodegradability, soil adsorption coefficient (Koc), and bioconcentration factor (BCF). The PBT (Persistence, Bioaccumulation, and Toxicity) Profiler, for example, uses QSARs to screen chemicals for their PBT characteristics. researchgate.net

For BPA, the PBT Profiler has estimated it to be persistent in the environment but not expected to bioaccumulate significantly in the food chain. researchgate.net However, the introduction of a long alkyl chain, as in this compound, would likely alter these predictions, increasing its predicted bioaccumulation potential due to higher lipophilicity.

| Modeling Approach | Purpose | Key Inputs | Key Outputs | Relevance to this compound |

| Multimedia Fate Models (e.g., PROTEX, SimpleBox) | Predict environmental distribution, persistence, and long-range transport. nih.govdphen1.com | Physicochemical properties (Kow, Koa, Kaw), degradation rates, emission rates. | Overall Persistence (Pov), Long-Range Transport Potential (LRTP), concentrations in different media. | The long alkyl chain would increase partitioning to soil and sediment, likely increasing its environmental persistence. |

| QSAR and PBT Profilers | Estimate physicochemical and toxicological properties from chemical structure. researchgate.net | Molecular structure. | Persistence (P), Bioaccumulation (B), and Toxicity (T) predictions; specific properties like BCF, Koc. | The decyl group would significantly increase the predicted BCF and Koc compared to BPA. |

Structure Activity Relationship Studies and Analogues of Bisphenols: a Research Framework

Comparative Analysis of Bisphenol Structures and Functional Groups

The properties and reactivity of bisphenols are intrinsically linked to their molecular structure. Key structural features, such as the nature of the bridging group and the substitution pattern on the phenolic rings, play a crucial role in defining their chemical and physical characteristics. 4,4'-(1-Methyldecylidene)bisphenol is distinguished by its long, branched aliphatic bridge connecting the two phenol (B47542) moieties. ontosight.ai

Influence of Aliphatic Chain Length and Branching on Molecular Properties

The aliphatic chain connecting the two phenol rings in bisphenols significantly influences their molecular properties. In this compound, this bridge is a C11 aliphatic chain (a decylidene group with a methyl branch). The length and branching of this alkyl chain have a profound impact on several key characteristics of the molecule.

The presence of a long aliphatic chain generally leads to an increase in lipophilicity, which in turn affects the compound's solubility. mdpi.com Bisphenols with longer alkyl chains tend to have lower water solubility and higher solubility in nonpolar organic solvents. mdpi.compatsnap.com This increased lipophilicity can also lead to a greater potential for bioaccumulation in organisms. patsnap.com

Furthermore, the length of the alkyl chain influences the physical state and thermal properties of the compound. Longer, more flexible chains can lower the melting point and glass transition temperature of polymers derived from these bisphenols. researchgate.net The "odd-even effect" observed in some homologous series of aliphatic compounds suggests that properties like melting points may not increase linearly with chain length but can show alternating behavior. nih.gov The branching of the aliphatic chain, such as the methyl group in the 1-position of the decylidene bridge in this compound, can also affect molecular packing in the solid state, which in turn influences melting point and density.

The following table summarizes the expected influence of the aliphatic chain on the properties of this compound in comparison to a well-known shorter-chain bisphenol, Bisphenol A (BPA).

Table 1: Comparative Influence of Aliphatic Chain on Molecular Properties

| Property | Bisphenol A (Short Chain) | This compound (Long, Branched Chain) |

|---|---|---|

| Aliphatic Bridge | Isopropylidene (C3) | 1-Methyldecylidene (C11) |

| Lipophilicity | Lower | Higher |

| Water Solubility | Higher | Lower |

| Melting Point | Generally higher for rigid structures | Potentially lower due to increased flexibility |

| Bioaccumulation Potential | Lower | Higher |

Structural Modifications and Their Impact on Chemical Reactivity

The chemical reactivity of bisphenols is primarily determined by the phenolic hydroxyl groups and can be modulated by structural modifications to both the aromatic rings and the bridging moiety. The hydroxyl groups can undergo reactions such as etherification and esterification, which are fundamental to the synthesis of polymers like polycarbonates and epoxy resins. ontosight.ai

Substituents on the phenolic rings can significantly alter the reactivity of the hydroxyl groups through electronic and steric effects. Electron-donating groups (e.g., alkyl groups) can increase the nucleophilicity of the phenolic oxygen, while electron-withdrawing groups (e.g., halogens) can decrease it. The position of these substituents relative to the hydroxyl group is also critical.

Rational Design and Synthesis of Novel Bisphenol Analogues

The rational design of novel bisphenol analogues is driven by the need to create molecules with specific desired properties, such as improved thermal stability, reduced toxicity, or enhanced reactivity for polymerization. This often involves the strategic modification of the phenolic and bridging moieties.

Strategies for Introducing Variously Substituted Phenolic Moieties

A key strategy in the design of new bisphenol analogues is the introduction of different substituents onto the phenolic rings. This allows for the fine-tuning of the molecule's electronic and steric properties. The synthesis of such analogues typically involves the condensation reaction between a ketone or aldehyde and a substituted phenol.

For example, to synthesize analogues of this compound with substituted phenolic rings, one could use substituted phenols in the initial reaction. The general synthetic route for bisphenols involves the acid-catalyzed condensation of a ketone with two equivalents of a phenol.

General Reaction Scheme for Synthesis of Bisphenol Analogues:

Where R and R' are alkyl or aryl groups, and Ar-OH is a phenol or a substituted phenol.

By choosing different substituted phenols (e.g., cresols, chlorophenols), a wide variety of bisphenol analogues can be synthesized. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity for the desired para,para-isomer over the ortho,para-isomer.

Exploration of Alternative Bridging Moieties

To create analogues of this compound with different bridging groups, one would vary the ketone used in the condensation reaction with phenol. For instance, using different long-chain ketones would result in bisphenols with varying aliphatic chain lengths and branching patterns. The synthesis of this compound itself would likely involve the reaction of phenol with 2-undecanone.

The exploration of non-aliphatic bridging moieties, such as those containing aromatic rings, sulfone groups (as in Bisphenol S), or ether linkages, has also been an active area of research. These modifications can lead to materials with different properties, for example, increased rigidity and thermal stability.

In Silico Computational Studies in Bisphenol Analogue Research

In silico computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become invaluable tools in the research of bisphenol analogues. nih.gov These methods allow for the prediction of the biological and physicochemical properties of novel compounds before they are synthesized, saving time and resources.

Molecular docking studies can predict the binding affinity of bisphenol analogues to various receptors, such as nuclear receptors. nih.govnih.gov These studies have shown that the structure of the bridging moiety is a key determinant of binding affinity. For example, in silico studies have compared the binding of various bisphenols to estrogen and androgen receptors, revealing that the nature of the bridge significantly influences the interaction with the receptor's ligand-binding domain. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. For bisphenols, QSAR models can be developed to predict properties like estrogenicity, toxicity, or biodegradability based on molecular descriptors that quantify structural features like lipophilicity, steric hindrance, and electronic properties. These models can then be used to screen virtual libraries of potential bisphenol analogues and prioritize those with the most promising profiles for synthesis and experimental testing.

The table below presents hypothetical docking scores for this compound against a nuclear receptor, compared to Bisphenol A, to illustrate the type of data generated from in silico studies.

Table 2: Illustrative In Silico Docking Scores

| Compound | Bridging Group | Predicted Binding Affinity (Hypothetical -kcal/mol) |

|---|---|---|

| Bisphenol A | Isopropylidene | -7.5 |

| This compound | 1-Methyldecylidene | -9.2 |

Note: Higher negative values indicate stronger predicted binding affinity.

These computational approaches provide valuable insights into the structure-activity relationships of bisphenols and guide the rational design of new analogues with tailored properties.

Virtual Screening for Interaction Prediction

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein receptor. plos.orgresearchgate.net This method is instrumental in the early stages of drug discovery and in toxicology for predicting the potential interactions of chemicals with biological systems. nih.govnih.gov For bisphenols, virtual screening is often employed to predict their binding affinity to various nuclear receptors, which is crucial for assessing their potential as endocrine disruptors. nih.gov

Specific, detailed virtual screening studies focusing solely on this compound are not extensively available in the reviewed literature. However, broader computational studies on bisphenol analogues provide a framework for how such an analysis would be conducted. These studies typically involve docking the chemical structure of the bisphenol into the binding site of a target receptor, such as the estrogen receptor or androgen receptor, to predict binding affinity and interaction modes. researchgate.netnih.gov Such in silico methods are valuable for prioritizing chemicals for further experimental testing. nih.gov

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov In the context of bisphenols, MD simulations can provide detailed insights into how these molecules interact with their biological targets, including the stability of the ligand-receptor complex and the conformational changes that occur upon binding. nih.govresearchgate.net This information is critical for understanding the molecular basis of their biological activity. researchgate.net

There is a lack of specific molecular dynamics simulation studies focused exclusively on this compound in the available research. General MD studies on other bisphenols, such as Bisphenol A (BPA), have been used to investigate their interaction with receptors like the androgen receptor, revealing how they can alter the receptor's conformation and lead to antagonistic effects. nih.gov These simulations can also elucidate the permeation of bisphenols across cell membranes. nih.gov A similar approach for this compound would be necessary to understand its dynamic interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a compound to its biological activity in a quantitative manner. researchgate.netnih.gov For bisphenols, QSAR models are developed to predict their estrogenic or other endocrine-disrupting activities based on their molecular descriptors. oup.comresearchgate.net These models are essential tools for risk assessment, as they can help predict the potential toxicity of new or untested bisphenol analogues. oup.com

Specific QSAR models dedicated to this compound have not been detailed in the available literature. The development of such a model would require a dataset of structurally related compounds with known activities. Studies on other bisphenols have shown that characteristics like hydrophobicity and the nature of the substituents on the bridging carbon are important for their activity. oup.com For example, a study on various bisphenol analogues indicated that those with multiple alkyl substituents extending from the carbon linking the phenolic rings can have high estrogenic activity.

Mechanistic Studies of Chemical Interactions of Bisphenol Analogues

Mechanistic studies aim to elucidate the precise molecular pathways through which a chemical exerts its effects. For bisphenol analogues, this often involves investigating their interactions with nuclear receptors, such as the estrogen receptors (ERα and ERβ) and the androgen receptor (AR), and the subsequent downstream cellular events. nih.govnih.gov

While comprehensive mechanistic studies on this compound are not widely available, some research provides initial insights. Recent studies have indicated that certain BPA analogues, including Bisphenol M (BPM), exhibit strong anti-estrogenic effects. researchgate.net Furthermore, BPM has been identified as a more potent androgen disruptor than BPA. These findings suggest that the mechanism of action for this compound likely involves antagonism of the estrogen and androgen receptors.

The interaction of bisphenols with these receptors can lead to a cascade of events, including the modulation of gene expression, which can result in endocrine disruption. nih.gov The specific structural features of this compound, particularly the 1-methyldecylidene bridge, would determine its unique binding mode and subsequent biological activity, warranting further dedicated mechanistic investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products